molecular formula C18H17N3O3S B251117 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-methylphenoxy)acetamide

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-methylphenoxy)acetamide

Cat. No.: B251117
M. Wt: 355.4 g/mol
InChI Key: BSUXPKCFZWCGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-methylphenoxy)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ABT-492 and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ABT-492 involves inhibition of bacterial DNA synthesis. ABT-492 targets the enzyme DNA gyrase, which is responsible for unwinding DNA during replication. By inhibiting DNA gyrase, ABT-492 prevents bacterial DNA from replicating, leading to bacterial cell death.
Biochemical and Physiological Effects:
ABT-492 has been found to have a wide range of biochemical and physiological effects. In addition to its antibacterial and antifungal activity, ABT-492 has been found to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. ABT-492 has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

ABT-492 has several advantages for lab experiments. It has a broad spectrum of activity against both gram-positive and gram-negative bacteria, making it a useful tool for studying bacterial infections. ABT-492 is also stable under a wide range of conditions, making it easy to handle and store. However, there are also limitations to using ABT-492 in lab experiments. It is a relatively expensive compound, which may limit its use in some research settings. Additionally, ABT-492 has limited solubility in aqueous solutions, which may make it difficult to use in certain assays.

Future Directions

There are several future directions for research on ABT-492. One area of interest is the development of new derivatives of ABT-492 with improved activity against specific bacterial strains. Another area of interest is the investigation of the anti-inflammatory and antioxidant properties of ABT-492, which may have potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of ABT-492 and its potential applications in scientific research.

Synthesis Methods

The synthesis of ABT-492 involves the reaction of 2-(4-methylphenoxy)acetic acid with 2-aminothiophenol in the presence of acetic anhydride. The resulting product is then acetylated to obtain ABT-492. The synthesis of ABT-492 has been optimized to improve yield and purity, making it a viable compound for scientific research.

Scientific Research Applications

ABT-492 has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. ABT-492 has also been found to have antifungal activity against Candida albicans and Aspergillus fumigatus.

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C18H17N3O3S/c1-11-3-6-14(7-4-11)24-10-17(23)21-18-20-15-8-5-13(19-12(2)22)9-16(15)25-18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21,23)

InChI Key

BSUXPKCFZWCGQJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C

Origin of Product

United States

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